Biochemical Potency Comparison
Ep300/CREBBP-IN-4 exhibits a distinct potency profile relative to commonly used EP300/CREBBP inhibitors. In cell-free assays, it inhibits EP300 with an IC50 of 0.024 μM and CREBBP with an IC50 of 0.064 μM . Compared to the bromodomain inhibitor SGC-CBP30, Ep300/CREBBP-IN-4 is approximately 1.7-fold less potent against CREBBP (64 nM vs. 38 nM) but 6.3-fold less potent against EP300 (24 nM vs. 38 nM) . Compared to the highly potent GNE-781, Ep300/CREBBP-IN-4 is 68-fold less potent against CREBBP (64 nM vs. 0.94 nM) [1]. Conversely, Ep300/CREBBP-IN-4 is 2.2-fold more potent against CREBBP than I-CBP112 (64 nM vs. 142 nM) .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | EP300: 0.024 μM; CREBBP: 0.064 μM |
| Comparator Or Baseline | SGC-CBP30 (CREBBP: 0.038 μM, EP300: 0.038 μM); GNE-781 (CBP: 0.00094 μM); I-CBP112 (CREBBP: 0.142 μM) |
| Quantified Difference | Ep300/CREBBP-IN-4 is 1.7x less potent vs. SGC-CBP30 (CREBBP), 68x less potent vs. GNE-781 (CREBBP), and 2.2x more potent vs. I-CBP112 (CREBBP) |
| Conditions | Cell-free biochemical assays; specific assay formats vary by compound (e.g., TR-FRET, AlphaScreen, HAT activity) |
Why This Matters
This intermediate potency places Ep300/CREBBP-IN-4 in a distinct range that may offer a different selectivity window or be better suited for assays where extreme potency could obscure biological nuance.
- [1] Chemical Probes Portal. GNE-781 Probe Report. Available at: https://www.chemicalprobes.org/gne-781 View Source
